molecular formula C11H10N2O B582095 4-(6-Aminopyridin-3-yl)phenol CAS No. 96721-88-9

4-(6-Aminopyridin-3-yl)phenol

Cat. No.: B582095
CAS No.: 96721-88-9
M. Wt: 186.214
InChI Key: MSOVIOVREUSBPC-UHFFFAOYSA-N
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Description

4-(6-Aminopyridin-3-yl)phenol is an organic compound with the molecular formula C11H10N2O It consists of a phenol group attached to a pyridine ring, which is further substituted with an amino group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Aminopyridin-3-yl)phenol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(6-Aminopyridin-3-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The amino group can be further reduced to form corresponding amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing condition.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions to achieve substitution reactions.

Major Products

Scientific Research Applications

4-(6-Aminopyridin-3-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Aminopyridin-3-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with active site residues, while the amino group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Aminopyridin-2-yl)phenol
  • 4-(5-Aminopyridin-2-yl)phenol
  • 4-(6-Aminopyridin-4-yl)phenol

Uniqueness

4-(6-Aminopyridin-3-yl)phenol is unique due to the specific positioning of the amino group on the pyridine ring, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .

Properties

IUPAC Name

4-(6-aminopyridin-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-11-6-3-9(7-13-11)8-1-4-10(14)5-2-8/h1-7,14H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOVIOVREUSBPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671765
Record name 4-(6-Aminopyridin-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96721-88-9
Record name 4-(6-Amino-3-pyridinyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96721-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-Aminopyridin-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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